Ethyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate
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Description
Ethyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate is a compound with the molecular formula C7H10N2O3 . It is also known by other names such as ethyl 5-amino-3-methylisoxazole-4-carboxylate and 5-Amino-3-methyl-isoxazole-4-carboxylic acid ethyl ester .
Molecular Structure Analysis
The molecular structure of Ethyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate can be represented by the InChI codeInChI=1S/C7H10N2O3/c1-3-11-7(10)5-4(2)9-12-6(5)8/h3,8H2,1-2H3
. The compound has a molecular weight of 170.17 g/mol . Physical And Chemical Properties Analysis
Ethyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate has a molecular weight of 170.17 g/mol, an XLogP3-AA of 1.2, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 5, a rotatable bond count of 3, an exact mass of 170.06914219 g/mol, a monoisotopic mass of 170.06914219 g/mol, a topological polar surface area of 78.4 Ų, and a heavy atom count of 12 .Scientific Research Applications
Synthesis of Heterocyclic Compounds
Ethyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate serves as a precursor in the synthesis of various heterocyclic compounds. These structures form the backbone of many pharmaceutical drugs due to their diverse biological activities. The compound’s reactivity allows for the construction of complex molecular architectures essential in drug design .
Development of Enzyme Inhibitors
The aminoazole moiety of Ethyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate is a key feature in the development of enzyme inhibitors. These inhibitors can regulate biological pathways and have therapeutic potential in treating diseases where enzyme activity is dysregulated .
Agricultural Chemical Research
In the agricultural sector, Ethyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate can be utilized to create compounds with pesticidal properties. Its structural versatility enables the development of novel pesticides that can help in managing crop diseases and pests .
Material Science Applications
This compound is also valuable in material science, where it can be used to synthesize polymers and coatings with specific properties. The introduction of the oxazole ring can impart thermal stability and chemical resistance to the materials .
Organic Synthesis Methodology
Researchers use Ethyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate to develop new organic synthesis methodologies. Its unique structure allows for the exploration of novel reaction pathways and the discovery of more efficient synthetic routes .
Dye and Pigment Industry
The compound’s chemical structure is beneficial in the dye and pigment industry for creating colorants with specific properties. It can be incorporated into azo dyes, which are widely used for their vivid colors and stability .
properties
IUPAC Name |
ethyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O3/c1-3-11-7(10)5-4(2)9-12-6(5)8/h3,8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULIKRPZEQZFBPS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(ON=C1C)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40351922 |
Source
|
Record name | Ethyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40351922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate | |
CAS RN |
25786-72-5 |
Source
|
Record name | Ethyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40351922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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